![molecular formula C12H17NO4 B15306442 (2E)-3-{1-[(tert-butoxy)carbonyl]-4,5-dihydro-1H-pyrrol-3-yl}prop-2-enoic acid](/img/structure/B15306442.png)
(2E)-3-{1-[(tert-butoxy)carbonyl]-4,5-dihydro-1H-pyrrol-3-yl}prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-{1-[(tert-butoxy)carbonyl]-4,5-dihydro-1H-pyrrol-3-yl}prop-2-enoic acid is a synthetic organic compound characterized by its unique structure, which includes a tert-butoxycarbonyl group and a pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{1-[(tert-butoxy)carbonyl]-4,5-dihydro-1H-pyrrol-3-yl}prop-2-enoic acid typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Formation of the Prop-2-enoic Acid Moiety: The final step involves the formation of the prop-2-enoic acid moiety through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-3-{1-[(tert-butoxy)carbonyl]-4,5-dihydro-1H-pyrrol-3-yl}prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond into a single bond, forming saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the tert-butoxycarbonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2E)-3-{1-[(tert-butoxy)carbonyl]-4,5-dihydro-1H-pyrrol-3-yl}prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and polymers with specific properties.
Mécanisme D'action
The mechanism of action of (2E)-3-{1-[(tert-butoxy)carbonyl]-4,5-dihydro-1H-pyrrol-3-yl}prop-2-enoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways related to inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E)-3-{1-[(tert-butoxy)carbonyl]-4,5-dihydro-1H-pyrrol-3-yl}prop-2-enoic acid: shares similarities with other pyrrole-containing compounds and those with tert-butoxycarbonyl groups.
Comazaphilone I: A newly discovered compound with a similar planar structure but distinct configuration.
Organochlorine Compounds: These compounds also exhibit diverse chemical properties and applications.
Uniqueness
- The unique combination of the tert-butoxycarbonyl group and the pyrrole ring in this compound provides distinct reactivity and potential applications compared to other similar compounds.
Propriétés
Formule moléculaire |
C12H17NO4 |
|---|---|
Poids moléculaire |
239.27 g/mol |
Nom IUPAC |
(E)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydropyrrol-4-yl]prop-2-enoic acid |
InChI |
InChI=1S/C12H17NO4/c1-12(2,3)17-11(16)13-7-6-9(8-13)4-5-10(14)15/h4-5,8H,6-7H2,1-3H3,(H,14,15)/b5-4+ |
Clé InChI |
IUMVPAIOVCWLHN-SNAWJCMRSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCC(=C1)/C=C/C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(=C1)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


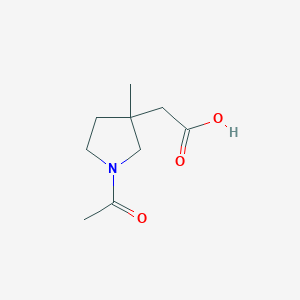

![3-[(Dimethylamino)methyl]benzene-1-sulfonylchloridehydrochloride](/img/structure/B15306377.png)


![benzyl N-[1-(4-hydroxyphenyl)ethyl]carbamate](/img/structure/B15306403.png)
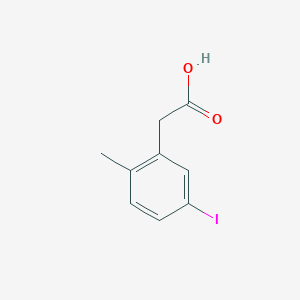
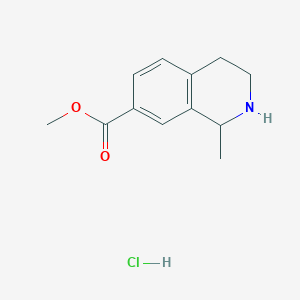
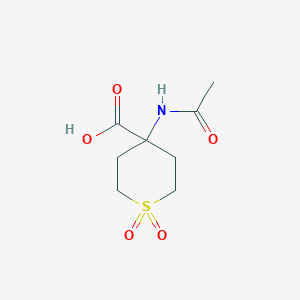
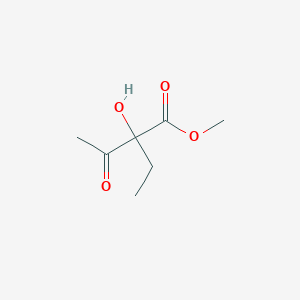
![tert-butyl N-{2-[4-(3-formylphenyl)-1H-pyrazol-1-yl]ethyl}carbamate](/img/structure/B15306430.png)
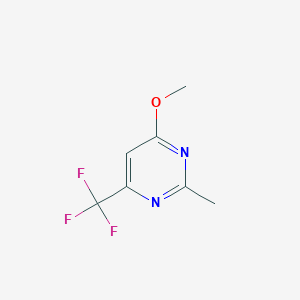
![Tert-butyl 8-oxa-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B15306436.png)
![2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-6-methylpyrimidine-4-carboxylic acid](/img/structure/B15306440.png)
